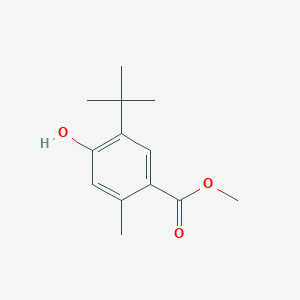
Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate
Vue d'ensemble
Description
“Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate” is a complex organic compound. It likely contains a benzene ring (a hexagonal ring of carbon atoms) with various functional groups attached, including a tert-butyl group, a hydroxy group, and a methyl benzoate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through Friedel-Crafts alkylation, a type of electrophilic aromatic substitution . This involves the reaction of an aromatic compound with a carbocation or an alkyl halide .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of various functional groups. The tert-butyl group would consist of a central carbon atom bonded to three methyl groups and the remaining carbon of the main molecule. The hydroxy group would consist of a hydrogen atom bonded to an oxygen atom, which is then bonded to the main molecule. The methyl benzoate group would consist of a carbonyl group (a carbon atom double-bonded to an oxygen atom) bonded to a methoxy group (a carbon atom single-bonded to three hydrogen atoms and an oxygen atom), which is then bonded to the main molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present. For instance, the hydroxy group could potentially be deprotonated to form a negatively charged oxygen atom, which could then act as a nucleophile in subsequent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, compounds with similar structures often have high solubility due to the presence of polar functional groups .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has focused on the synthesis of compounds with tert-butyl and hydroxybenzoate groups due to their significant antioxidant properties and potential applications in materials science. For instance, compounds like 3,5-di-tert.-butyl-4-hydroxytoluene have been studied for their metabolism in rats and humans, providing insights into their biotransformation which could inform the handling of Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate in biological contexts (Daniel et al., 1968). Furthermore, synthetic pathways involving tert-butyl groups, such as in the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid, highlight the compound's accessibility and potential for modification in research applications (Lai Yi, 2003).
Antioxidant Activity and Pharmacological Potential
Compounds bearing structural similarities to this compound, such as those derived from 2,6-di-tert-butylphenol, have been synthesized and evaluated for their antioxidant activity. For example, novel 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties have shown significant free-radical scavenging ability, indicating the potential of this compound in pharmaceutical applications as an antioxidant (Shakir et al., 2014).
Environmental Impact and Degradation
The environmental fate and behavior of parabens, which share a functional group with this compound, have been extensively reviewed. Studies have demonstrated that despite efficient removal from wastewater, parabens persist in low concentrations in aquatic environments due to continuous introduction. This research underscores the importance of understanding the environmental impact of similar compounds, which may apply to this compound (Haman et al., 2015).
Potential Applications in Corrosion Inhibition
The corrosion inhibition properties of compounds related to this compound have been explored, suggesting applications in protecting metals from corrosion. A study on alkyl esters of 5-carboxybenzotriazole, for example, indicated that such compounds could effectively inhibit copper corrosion, pointing towards potential applications of this compound in materials science and engineering (Bartley et al., 2003).
Mécanisme D'action
Target of Action
Similar compounds, such as tert-butyl groups, have been used as probes for nmr studies of macromolecular complexes
Mode of Action
It’s worth noting that tert-butyl groups have been used in the synthesis of various compounds, indicating that they may play a role in chemical reactions . .
Biochemical Pathways
Related compounds such as mtbe (methyl tert-butyl ether) have been shown to affect various biochemical pathways
Pharmacokinetics
Related compounds such as mtbe have been studied for their pharmacokinetic properties . These studies could provide a basis for understanding the pharmacokinetics of Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate.
Result of Action
Related compounds such as mtbe have been shown to have various effects, including environmental pollution and potential toxicity
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, related compounds such as MTBE have been shown to spread more easily underground than other gasoline components due to its higher solubility in water . Additionally, the presence of other gasoline components can affect the removal of MTBE . These findings suggest that environmental factors could similarly influence the action, efficacy, and stability of this compound.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-tert-butyl-4-hydroxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8-6-11(14)10(13(2,3)4)7-9(8)12(15)16-5/h6-7,14H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOZJXAZKWJMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-(1-methylpiperidin-4-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2743460.png)
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2743463.png)
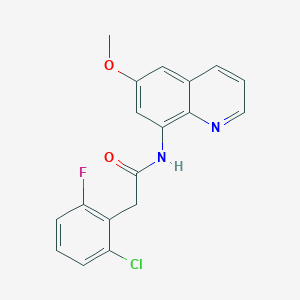
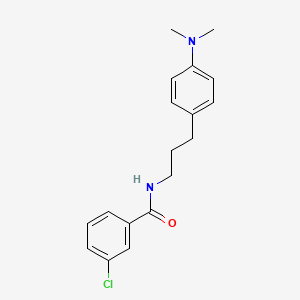
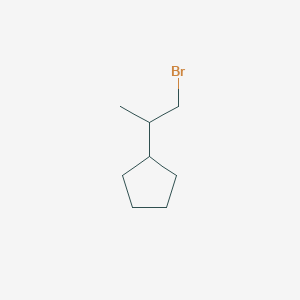
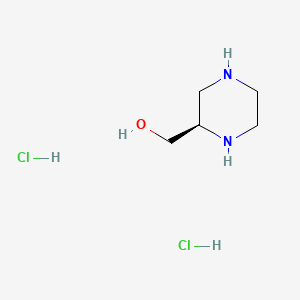
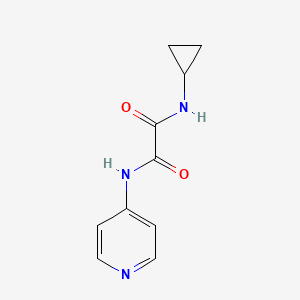
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743473.png)
![5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2743475.png)
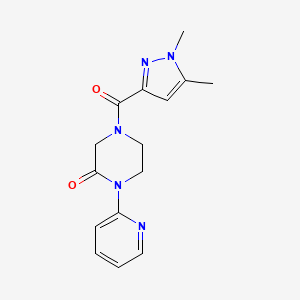
![Ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743477.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2743478.png)
![4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2743479.png)
![(2E)-3-(4-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2743480.png)